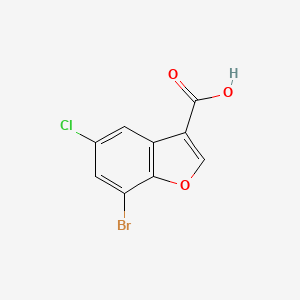
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid typically involves the bromination and chlorination of benzofuran derivatives. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The benzofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. For example, some benzofuran derivatives have been shown to bind strongly to serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways for this compound are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran: Used in the synthesis of compounds that bind to serotonin receptors.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Known for its biological activities.
Uniqueness
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is a compound that has garnered attention in biological research due to its potential therapeutic applications. This compound belongs to the benzofuran class, which is known for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₉H₄BrClO₃
- Molecular Weight : 275.48 g/mol
- CAS Number : 1489133-32-5
The mechanism of action for this compound involves its interaction with various biological targets. It is believed to inhibit specific enzymes and receptors, which can modulate cellular pathways associated with disease processes. For instance, compounds with a benzofuran scaffold have shown the ability to inhibit cell proliferation in cancer models, suggesting potential anticancer activity .
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted that compounds derived from the benzofuran structure possess broad-spectrum activity against various pathogens, including bacteria and fungi . The specific activity of this compound has not been extensively detailed in literature; however, related compounds have demonstrated promising results:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzofuran derivative A | 8 | Antitubercular |
| Benzofuran derivative B | 2 | Antifungal |
| Benzofuran derivative C | 0.6 | Antimycobacterial |
These findings suggest that structural modifications in benzofurans can lead to enhanced antimicrobial efficacy.
Case Studies
- Antimicrobial Screening : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with bromine and chlorine substitutions showed enhanced activity compared to unsubstituted analogs .
- Anticancer Studies : In vitro assays demonstrated that a related benzofuran compound effectively inhibited cell proliferation in various cancer cell lines, supporting the hypothesis that similar compounds may possess anticancer properties .
Properties
Molecular Formula |
C9H4BrClO3 |
|---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
7-bromo-5-chloro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO3/c10-7-2-4(11)1-5-6(9(12)13)3-14-8(5)7/h1-3H,(H,12,13) |
InChI Key |
UXOOKQNTEALTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CO2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















